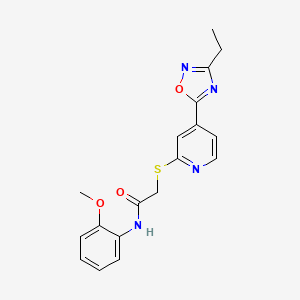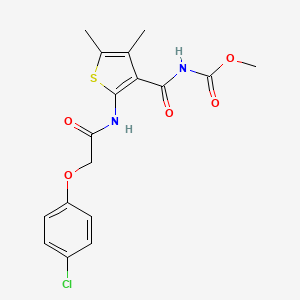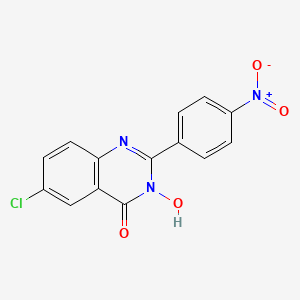![molecular formula C8H12N2O2S B2710165 4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine CAS No. 2199525-67-0](/img/structure/B2710165.png)
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a chemical compound that features a thiazole ring and an oxolane ring. The thiazole ring is known for its presence in various biologically active molecules, making this compound of significant interest in scientific research and industrial applications.
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets to induce various biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4-methyl-1,3-thiazol-2-ol with oxirane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学的研究の応用
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
類似化合物との比較
Similar Compounds
4-Methyl-1,3-thiazol-2-yl)thio acetic acid: Similar thiazole ring structure but different functional groups.
4-Phenyl-1,3-thiazole-2-amines: Similar thiazole ring but different substituents.
Uniqueness
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is unique due to the presence of both thiazole and oxolane rings, which confer distinct chemical properties and potential biological activities. This dual-ring structure makes it a versatile compound in various applications.
特性
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-4-13-8(10-5)12-7-3-11-2-6(7)9/h4,6-7H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOJLIWMDRKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2COCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)


![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2710090.png)
![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)
![3,7,9-Trimethyl-1-[2-(4-methylanilino)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2710092.png)



![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2710103.png)
![3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710104.png)
![Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2710105.png)
